(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride
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Overview
Description
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.
Attachment of the 2-methylpropoxy group: This can be done through etherification reactions, where the 2-methylpropoxy group is attached to the cyclohexane ring.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the 2-methylpropoxy group.
Scientific Research Applications
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine: The base compound without the hydrochloride salt.
(1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride: The enantiomer with opposite stereochemistry.
(1S,3R)-3-(2-Ethylpropoxy)cyclohexan-1-amine;hydrochloride: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomers and analogs. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(1S,3R)-3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAAPARPZDUBJ-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CO[C@@H]1CCC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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